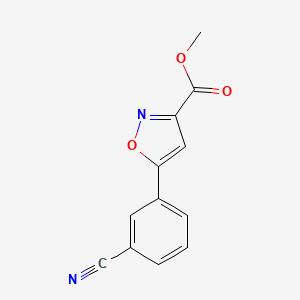

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

説明

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate. This nomenclature precisely describes the molecular architecture, indicating a methyl ester functionality at the 3-position of the isoxazole ring, with a 3-cyanophenyl substituent at the 5-position. The compound is also recognized by its Chemical Abstracts Service registry number 956360-06-8, which provides unambiguous identification in chemical databases and literature.

The molecular formula C₁₂H₈N₂O₃ reveals the precise atomic composition, comprising twelve carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been computationally determined as 228.20 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. This molecular weight places the compound within the range typical for small-molecule pharmaceuticals and synthetic intermediates, facilitating its potential applications in drug discovery and chemical synthesis.

The structural formula can be represented through multiple chemical notation systems, with the canonical Simplified Molecular Input Line Entry System representation being COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N. This notation efficiently encodes the complete molecular connectivity, showing the methyl carboxylate group, the isoxazole core, and the meta-cyanophenyl substituent. The International Chemical Identifier string InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3 provides a standardized representation that enables precise molecular identification across different chemical databases and software platforms.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate has been characterized through computational conformational analysis, revealing important structural features that influence its chemical behavior. The compound exists in multiple conformational states, with ten distinct conformers identified through computational modeling, indicating significant rotational flexibility around the phenyl-isoxazole bond. This conformational diversity arises primarily from the rotation of the 3-cyanophenyl group relative to the isoxazole ring plane, creating different spatial arrangements that may influence molecular recognition and binding interactions.

The isoxazole ring system maintains its characteristic planar geometry, with the five-membered heterocycle exhibiting the typical bond lengths and angles associated with aromatic heteroaromatic systems. The nitrogen-oxygen bond within the isoxazole ring represents a particularly important structural feature, as this relatively weak bond contributes to the photochemical reactivity observed in isoxazole derivatives. The methyl carboxylate group adopts a planar configuration that facilitates conjugation with the isoxazole ring system, enhancing the overall electronic delocalization within the molecule.

Computational analysis reveals that the 3-cyanophenyl substituent can adopt various orientations relative to the isoxazole plane, with the most stable conformations showing partial overlap between the phenyl ring and the heterocyclic system. The cyano group, positioned at the meta position of the phenyl ring, introduces additional electronic effects through its strong electron-withdrawing character, influencing both the molecular geometry and the electronic distribution throughout the conjugated system. These conformational characteristics contribute to the compound's calculated partition coefficient (LogP) value of 1.99988, indicating moderate lipophilicity that may influence its biological and pharmacological properties.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound exhibits complex patterns of electron delocalization that significantly influence its chemical reactivity and stability. The isoxazole ring system functions as an electron-rich aromatic heterocycle, with the oxygen atom contributing two lone pairs of electrons to the overall electronic structure. This electron-rich character contrasts with the electron-withdrawing effects of both the cyano group and the carboxylate functionality, creating a molecule with distinct electronic polarization.

The resonance stabilization mechanisms within this compound involve multiple conjugated pathways that enhance molecular stability and influence reactivity patterns. The isoxazole ring participates in aromatic stabilization through its six-electron system, while the attached phenyl ring provides additional aromatic character through its benzene core. The meta-positioned cyano group introduces significant electronic perturbation through its triple bond character and strong electron-withdrawing nature, creating localized areas of electron deficiency that influence the overall molecular electrostatic potential.

Computational studies of the electronic structure reveal important information about charge distribution and molecular orbital characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's reactivity toward electrophilic and nucleophilic attack. The calculated hydrogen bond acceptor count of five and hydrogen bond donor count of zero indicate specific intermolecular interaction capabilities that may influence crystal packing and solution behavior. The rotatable bond count of three suggests moderate conformational flexibility, allowing the molecule to adopt different shapes in response to environmental constraints.

The electron affinity and ionization potential calculations provide fundamental thermodynamic data that characterize the compound's electronic behavior under various conditions. These parameters are essential for understanding photochemical processes, as isoxazole derivatives are known to undergo photolytic ring-opening reactions under ultraviolet irradiation. The weak nitrogen-oxygen bond within the isoxazole ring makes these compounds particularly susceptible to photochemical transformations, leading to ring rearrangement and potential formation of oxazole derivatives through azirine intermediates.

Comparative Analysis with Related Isoxazole Carboxylate Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related isoxazole carboxylate derivatives that share similar core structures but differ in their substitution patterns. Methyl isoxazole-5-carboxylate, the simplest member of this family, possesses a molecular weight of 127.10 grams per mole and serves as the fundamental structural template for understanding substitution effects. The addition of the 3-cyanophenyl group in the target compound increases the molecular weight by approximately 101 mass units, demonstrating the significant structural expansion achieved through aromatic substitution.

Comparative analysis with 5-(4-cyanophenyl)isoxazole-3-carboxylic acid reveals important insights into positional isomerism effects within this chemical class. This para-substituted analog possesses the molecular formula C₁₁H₆N₂O₃ and a molecular weight of 214.18 grams per mole, differing from the meta-substituted compound primarily in the position of the cyano group on the phenyl ring. The structural similarities between these isomers provide valuable opportunities for structure-activity relationship studies, as the different electronic and steric environments created by ortho, meta, and para substitution patterns can significantly influence biological activity and chemical reactivity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl isoxazole-5-carboxylate | C₅H₅NO₃ | 127.10 | Basic isoxazole carboxylate core |

| This compound | C₁₂H₈N₂O₃ | 228.20 | Meta-cyanophenyl substitution |

| 5-(4-Cyanophenyl)isoxazole-3-carboxylic acid | C₁₁H₆N₂O₃ | 214.18 | Para-cyanophenyl, carboxylic acid |

| Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate | C₁₁H₈INO₃ | 329.09 | Halogen substitution at meta position |

The comparison with methyl 5-(3-iodophenyl)isoxazole-3-carboxylate provides insights into the effects of different substituent types at the same positional location. The iodine-substituted analog possesses a molecular weight of 329.09 grams per mole, significantly higher than the cyano-substituted compound due to the greater atomic mass of iodine compared to the cyano group. These structural variations allow for systematic investigation of how different electron-withdrawing groups influence the overall molecular properties and potential applications.

Additional related compounds include various alkyl and aryl-substituted isoxazole carboxylates that demonstrate the versatility of this structural framework. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate represents an example of alkyl substitution patterns, while compounds containing thiophene and furan substituents illustrate the incorporation of other heterocyclic systems. These structural relationships provide a comprehensive understanding of how different substitution patterns influence the fundamental properties of isoxazole carboxylate derivatives and guide the design of new compounds with desired characteristics.

特性

IUPAC Name |

methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKNAJJXVYKRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS# 956360-06-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

Synthesis

The compound can be synthesized through various methodologies involving isoxazole derivatives. One notable approach includes the reaction of arylisothiocyanates with sodium methyl cyanoacetate, which subsequently undergoes transformations to yield the desired isoxazole derivatives. This method has been documented to produce high yields of related compounds, facilitating the exploration of their biological properties .

Biological Activity Overview

This compound exhibits a range of biological activities that have been evaluated through various assays. The following sections summarize key findings from recent studies.

Anticancer Activity

The compound's cytotoxic effects have been assessed against several cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (Hep3B). Notably:

- Cytotoxicity : In a study evaluating isoxazole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, suggesting that it may act through mechanisms involving caspase activation and cell cycle arrest .

Antioxidant Activity

In addition to its anticancer properties, the compound has shown antioxidant activity. The DPPH assay indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

Study 1: Evaluation Against Breast Cancer Cells

In a focused study on breast cancer cell lines, this compound was tested alongside other derivatives. The results indicated that this compound had a lower IC50 compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

Study 2: Antioxidant Properties

Another study assessed the antioxidant potential of various isoxazole derivatives, including this compound. The results showed that this compound effectively reduced DPPH radical concentration, confirming its role as an antioxidant agent .

Research Findings and Implications

The biological activity of this compound suggests several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for further development in oncology.

- Antioxidant Applications : Given its antioxidant properties, there may be potential for this compound in formulations aimed at reducing oxidative stress in various diseases.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, related compounds have shown efficacy against several cancer cell lines, including breast and leukemic cells. In vitro assays demonstrated that modifications in the isoxazole structure could enhance cytotoxic effects, suggesting that this compound may exhibit similar properties .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | % Cell Viability |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid | HeLa | TBD | TBD |

| Novel Isoxazole Compound | Hep-2 | TBD | TBD |

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes linked to cell proliferation and survival. This characteristic positions it as a potential therapeutic agent for conditions such as cancer and metabolic disorders .

Material Science Applications

The unique chemical properties of this compound extend beyond medicinal uses; it also finds applications in material science.

Synthesis of Novel Materials

This compound can serve as a building block in the synthesis of novel polymers and materials. Its ability to form stable bonds with other compounds makes it valuable for developing advanced materials with specific properties, such as enhanced thermal stability and mechanical strength .

Table 2: Properties of Materials Synthesized from Isoxazole Derivatives

| Material Type | Composition | Key Properties |

|---|---|---|

| Polymer A | Derived from this compound | High thermal stability |

| Composite B | Isoxazole-based polymer with additives | Enhanced mechanical strength |

Case Study 1: Anticancer Research

In a study focusing on the anticancer effects of isoxazole compounds, researchers evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Enzyme Inhibition Studies

Another investigation explored the enzyme inhibition potential of this compound. The compound was found to inhibit key enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders.

類似化合物との比較

Comparison with Similar Compounds

Isoxazole carboxylates are a diverse class of compounds with varying substituents that modulate their physicochemical and biological properties. Below is a detailed comparison of methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate with structurally related analogs:

Structural and Substituent Variations

Physicochemical Properties

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the isoxazole ring compared to electron-donating groups (e.g., -OCH₃ in the dimethoxyphenyl analog) .

- Solubility : Methyl esters generally exhibit lower water solubility than carboxylic acids (e.g., 5-(3-chlorophenyl)isoxazole-3-carboxylic acid) due to reduced polarity .

- Stability : Bromophenyl and chlorophenyl analogs may exhibit higher stability under acidic conditions compared to nitrophenyl derivatives, which are prone to reduction .

準備方法

Synthetic Routes and Preparation Methods

The synthesis of methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate generally involves the construction of the isoxazole ring system with the appropriate substitution pattern, followed by esterification if necessary. The key synthetic strategies reported in the literature and patents can be summarized as follows:

Cyclization via Hydroxylamine Reaction with β-Diketones or β-Ketoesters

Another common approach is the cyclization of β-diketones or β-ketoesters with hydroxylamine or hydroxylamine hydrochloride to form isoxazole rings.

For instance, methyl 5-(3-bromophenyl)isoxazole-3-carboxylate was synthesized by refluxing 2,4-dioxo-4-(3-bromophenyl)-butyric acid methyl ester with hydroxylamine hydrochloride in methanol for 90 minutes, followed by cooling, filtration, and drying to afford the isoxazole ester in 87% yield.

By extension, a similar protocol can be applied to the 3-cyanophenyl analog by starting with the corresponding β-diketone or β-ketoester bearing the 3-cyanophenyl group, then reacting with hydroxylamine hydrochloride under reflux in methanol or ethanol to afford this compound.

Synthesis via Reaction of Arylisothiocyanates with Sodium Methyl Cyanoacetate

A synthetic route related to isoxazole derivatives involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran (THF), leading to thioxopropanoates, which upon reaction with hydroxylamine in ethanol and ammonium acetate under reflux yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- Although this method specifically targets amino-substituted isoxazole carboxylates, it demonstrates the versatility of hydroxylamine-mediated cyclizations in isoxazole synthesis and could potentially be adapted or serve as a model for synthesizing this compound or related derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

The condensation method using benzohydroxamoyl chlorides and β-ketoesters is a classical and reliable route for synthesizing 3,5-disubstituted isoxazole-4-carboxylates, adaptable to various aryl substitutions including the 3-cyanophenyl group.

Cyclization with hydroxylamine hydrochloride is a practical and efficient approach, often yielding high purity products suitable for further research applications.

The solubility and stability data provided by commercial suppliers such as GlpBio offer practical guidance for solution preparation and storage, ensuring compound integrity during experimental use.

No direct synthesis protocols exclusively detailing this compound were found in open literature, but the analogous methods for related isoxazole derivatives provide a strong foundation for synthetic planning.

Q & A

Q. What synthetic methodologies are most effective for preparing methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives often involves cyclization or functional group interconversion. For example, ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate can be synthesized via a Grignard reaction with CH₃MgX (X = Cl or Br) . Adapting this method, the cyano-substituted analog may require nitrile group introduction via cyanation or substitution reactions. Optimization should focus on solvent selection (e.g., THF for Grignard stability), temperature control to avoid side reactions, and catalytic systems (e.g., Pd for cross-coupling). Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the crystallographic structure of this compound, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection should use high-resolution detectors, and refinement can be performed with SHELXL . Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking of the aromatic rings). For computational validation, density functional theory (DFT) can compare experimental and theoretical geometries. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Storage : Dry, ventilated environments at -20°C for long-term stability .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

- Waste disposal : Follow institutional guidelines for organic cyanides, which may require incineration .

Advanced Research Questions

Q. How does the electronic nature of the 3-cyanophenyl substituent influence the compound’s reactivity and binding affinity in biological targets?

The electron-withdrawing cyano group enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzymes (e.g., MAPK kinases) . Computational studies (e.g., molecular docking with AutoDock Vina) can map binding pockets, while Hammett constants (σₚ = +0.66 for CN) quantify electronic effects on reaction rates. Compare with analogs (e.g., methoxy or nitro substituents) to establish structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). To address this:

Q. How can researchers design experiments to probe the compound’s mechanism of action in MAPK pathway modulation?

- Kinase inhibition assays : Measure IC₅₀ values against recombinant MAPK isoforms (e.g., p38, ERK) using ADP-Glo™ kits.

- Cellular signaling : Western blotting for phosphorylated MAPK substrates (e.g., ATF2) in treated cell lines .

- Gene knockout : CRISPR-Cas9-mediated deletion of MAPK nodes (e.g., MEK1) to confirm target specificity .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME or ProTox-II can estimate permeability, CYP450 interactions, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., explicit solvent models) .

- QSAR modeling : Corrogate datasets of isoxazole derivatives to identify toxicity hotspots (e.g., cyanide release risks) .

Methodological Notes

- Synthetic protocols : Include stoichiometric control for nitrile introduction to avoid byproducts .

- Data validation : Cross-verify crystallographic results with spectroscopic data (¹H/¹³C NMR, IR) .

- Biological assays : Use positive controls (e.g., SB203580 for p38 MAPK inhibition) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。